1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane
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Overview
Description
This compound is a novel derivative of 1,2,4-triazole . It is part of a class of compounds that have been synthesized for their potential biological activities . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Synthesis Analysis
The synthesis of such compounds involves the use of synthetic approaches for the creation of triazolothiadiazine and its derivatives . These synthetic protocols have been used to create a variety of compounds with potential biological activities .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques . Additionally, X-ray crystallography has been used to further elucidate the structure of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the IR absorption spectra of similar compounds have been characterized . The 1H-NMR spectrum of similar compounds showed specific peaks .Properties
IUPAC Name |
pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(17-4-1-2-9-23-17)28-13-3-12-27(14-15-28)19-6-5-18-24-25-20(29(18)26-19)16-7-10-22-11-8-16/h1-2,4-11H,3,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEQRCNIQIAEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=N2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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